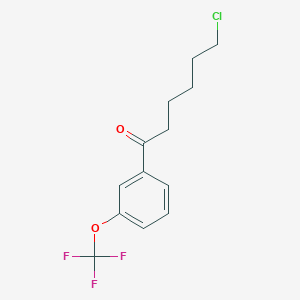

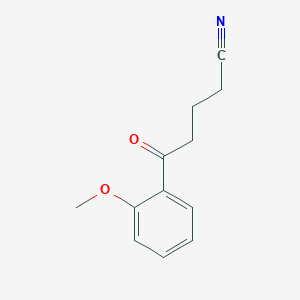

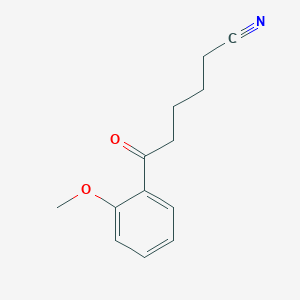

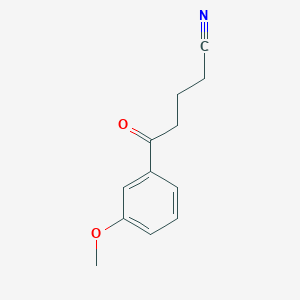

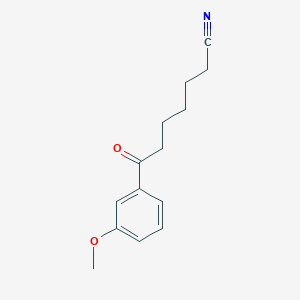

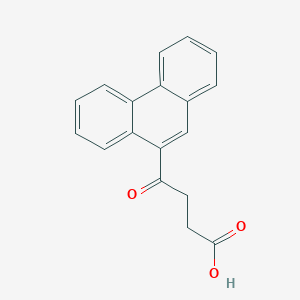

4-Oxo-4-(9-phenanthryl)butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The 4–oxo–4–phenyl butanic acid is synthesized by the Friedel–Craft’s reaction between succinic anhydride and benzene in the presence of anhydrous aluminium chloride .Molecular Structure Analysis

4-OXO-4-(9-PHENANTHRYL)BUTYRIC ACID contains total 37 bond(s); 23 non-H bond(s), 18 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 16 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s) .Chemical Reactions Analysis

The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N -bromophthalimide have been studied in aqueous acetic acid medium at 30 °C. The total reaction is second-order, first-order each in oxidant and substrate .Physical And Chemical Properties Analysis

This compound is a synthetic organic compound with the molecular formula C20H14O3.Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization

4-Oxobutenoic acids like 4-Oxo-4-(9-phenanthryl)butyric acid are valuable for their roles as biologically active species and versatile intermediates in further derivatization. A study by Uguen et al. (2021) developed methods for synthesizing 4-oxo-2-butenoic acid via microwave-assisted aldol-condensation, which can be applied across a broad range of substrates, including aryl derivatives like this compound.

Complexation Studies

This compound may have potential in complexation studies. Zimmerman et al. (1991) Zimmerman et al. (1991) demonstrated that carboxylic acids like butyric acid can complex with nucleotide bases through hydrogen bonding and stacking interactions. While this study didn't specifically focus on this compound, the findings suggest its potential in similar complexation interactions due to its structural similarities.

Photooxidation Research

The photooxidation process involving similar compounds has been studied, which might be relevant for this compound. Arendonk and Laarhoven (2010) Arendonk & Laarhoven (2010) researched the photooxidation of 1-(9-phenanthryl)-4-phenylbutenyne, which shares a structural component with this compound, thereby providing insights into potential photochemical behaviors.

Application in Optical Gating and Nanofluidics

A related compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, was used in the optical gating of nanofluidic devices based on synthetic ion channels as per Ali et al. (2012) Ali et al. (2012). This suggests the potential use of this compound in similar applications, given their structural similarities.

Theoretical Studies on Properties

Hellal et al. (2018) Hellal et al. (2018) conducted a theoretical study on the electronic, vibrational, and thermodynamic properties of 4-Oxo-4-p-tolyl-butyric acid, an analog of this compound. This research could provide insights into the properties and potential applications of this compound.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-oxo-4-phenanthren-9-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-17(9-10-18(20)21)16-11-12-5-1-2-6-13(12)14-7-3-4-8-15(14)16/h1-8,11H,9-10H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHXNHOFULMJFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645320 |

Source

|

| Record name | 4-Oxo-4-(phenanthren-9-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68151-15-5 |

Source

|

| Record name | 4-Oxo-4-(phenanthren-9-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.